3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine 3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10952549
InChI: InChI=1S/C10H9F3N4S/c11-10(12,13)8-15-16-9(17(8)14)18-6-7-4-2-1-3-5-7/h1-5H,6,14H2
SMILES: C1=CC=C(C=C1)CSC2=NN=C(N2N)C(F)(F)F
Molecular Formula: C10H9F3N4S
Molecular Weight: 274.27 g/mol

3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine

CAS No.:

VCID: VC10952549

Molecular Formula: C10H9F3N4S

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine -

Description

3-(Benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This specific compound features a benzylthio substituent and a trifluoromethyl group, enhancing its pharmacological properties. It has garnered interest in medicinal chemistry due to its potential applications in cancer therapy and as an inhibitor of specific biological pathways.

Synthesis Methods

The synthesis of 3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine can be achieved through several methods involving the coupling of appropriate precursors. A common approach involves the reaction of benzylthiol with a suitable trifluoromethylated triazole precursor under basic conditions. Another method involves the use of carbon disulfide and hydrazine derivatives to form the triazole ring, followed by S-benzylation to introduce the benzylthio group.

Biological Activities

  • Anticancer Properties: Similar triazole derivatives have shown potent anticancer activity through apoptosis induction. In vitro studies indicate sub-micromolar IC50 values against Bcl-2 expressing cancer cell lines, suggesting inhibition of Bcl-2 proteins that regulate apoptosis in cancer cells.

  • Mechanism of Action: The mechanism often involves inhibition of specific enzymes or proteins involved in cell survival pathways.

Potential Applications

  • Cancer Therapy: The compound's potential in cancer therapy is highlighted due to its ability to inhibit specific biological pathways involved in cancer cell survival.

  • Drug Development: Its structural features and biological activities make it a candidate for further optimization in drug development.

Comparison with Other Compounds

CompoundMolecular FormulaBiological ActivityPotential Applications
3-(Benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amineNot specifiedAnticancer, apoptosis inductionCancer therapy, drug development
2,4-Dichloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamideC₁₅H₁₃Cl₂F₃N₄SPotential biological activitiesDrug development
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedAnti-inflammatory, 5-LOX inhibitorAnti-inflammatory therapy
Product Name 3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine
Molecular Formula C10H9F3N4S
Molecular Weight 274.27 g/mol
IUPAC Name 3-benzylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-amine
Standard InChI InChI=1S/C10H9F3N4S/c11-10(12,13)8-15-16-9(17(8)14)18-6-7-4-2-1-3-5-7/h1-5H,6,14H2
Standard InChIKey YGTGVXHLRHFUAH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSC2=NN=C(N2N)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)CSC2=NN=C(N2N)C(F)(F)F
PubChem Compound 751487
Last Modified Apr 15 2024

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